![molecular formula C17H16N4O2S B12149765 4-({[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid](/img/structure/B12149765.png)
4-({[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid
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Overview
Description
4-({[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid is a complex organic compound that features a triazole ring, a benzoic acid moiety, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with thioesters, followed by functional group modifications to introduce the benzoic acid moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
4-({[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group results in the corresponding amine.
Scientific Research Applications
4-({[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial agents.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid is not fully understood. its derivatives are known to interact with microbial enzymes, inhibiting their function and leading to antimicrobial effects . The triazole ring is believed to play a crucial role in this interaction.
Comparison with Similar Compounds
Similar Compounds
- **4-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid
- 4-(Aminomethyl)benzoic acid
Uniqueness
4-({[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring and the sulfanyl linkage differentiates it from other benzoic acid derivatives, providing unique opportunities for chemical modifications and applications.
Biological Activity
4-({[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring which is known for its diverse biological activities. The presence of the sulfanyl group and the benzoic acid moiety enhances its potential for interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C16H18N4S |
Molecular Weight | 306.41 g/mol |
CAS Number | 694457-94-8 |
Solubility | Soluble in DMSO and ethanol |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on carbonic anhydrases (CAs), which are crucial for various physiological processes. For instance, related triazole derivatives have demonstrated selective inhibition against CA IX, a target in cancer therapy .
- Antimicrobial Activity : The triazole structure is often associated with antimicrobial properties. Studies indicate that modifications on the triazole ring can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
- Apoptosis Induction : Some derivatives have been reported to induce apoptosis in cancer cell lines, suggesting that this compound may also exhibit anticancer properties through mechanisms involving programmed cell death .
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives similar to the target compound:
- Study on Carbonic Anhydrase Inhibition : Research found that certain triazole derivatives showed IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong inhibitory potential and selectivity over CA II . This suggests that the target compound might share similar properties.
- Antitumor Activity : In a study involving breast cancer cell lines (MDA-MB-231), a related compound induced significant apoptosis with an increase in annexin V-FITC positive cells by 22-fold compared to controls . This highlights the potential of triazole derivatives in cancer treatment.
- Antimicrobial Efficacy : A review noted that benzotriazole derivatives exhibited significant antibacterial activity against various strains, including MRSA, with MIC values as low as 12.5 μg/mL . This reinforces the hypothesis that the target compound could possess similar antimicrobial properties.
Properties
Molecular Formula |
C17H16N4O2S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C17H16N4O2S/c1-11-3-2-4-14(9-11)15-19-20-17(21(15)18)24-10-12-5-7-13(8-6-12)16(22)23/h2-9H,10,18H2,1H3,(H,22,23) |
InChI Key |
GYUNMFKJRYJPNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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